molecular formula C26H38N6O2 B2564237 8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851942-29-5

8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2564237
M. Wt: 466.63
InChI Key: UDWUIJMDHYWFKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (compound 6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. The resulting novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives (7a–7j) were purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione consists of a benzoic acid core with a piperazine group attached. The compound’s structure has been confirmed through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. The benzylpiperazine moiety contributes to its pharmacological properties .


Chemical Reactions Analysis

The compound exhibits significant antibacterial and antifungal activity. Docking studies with the crystal structure of oxidoreductase proteins (PDB ID 1XDQ and 3QLS) were performed to understand the structure-activity relationship. The estimated scores from genetic algorithms correlated well with the experimental inhibitory potency of the derivatives .

Safety And Hazards

Safety information specific to this compound is not readily accessible. As with any chemical substance, proper handling, storage, and disposal precautions should be followed. Consult Material Safety Data Sheets (MSDS) for detailed safety guidelines .

properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-5H-purin-3-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N6O2/c1-4-5-6-7-11-14-32-22(27-24-23(32)25(33)29(3)26(34)28(24)2)20-31-17-15-30(16-18-31)19-21-12-9-8-10-13-21/h8-10,12-13,23H,4-7,11,14-20H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVAVBASGXZKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2C(=[N+](C(=O)N(C2=O)C)C)N=C1CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N6O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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